(4aR,8S,8aR)-2-(2-fluorophenyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Probe 2.1 is a synthetic organic compound that acts as a biased agonist for the κ opioid receptor (KOR). It was designed to preferentially bias KOR activation towards G protein signaling with minimal effects on βarrestin2 recruitment and downstream ERK1/2 activation . This unique property makes it a valuable tool in pharmacological research, particularly in the study of KOR-related pathways and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of Probe 2.1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the core octahydroisoquinoline structure.
Step 2: Introduction of the 2-fluorophenyl group.
Step 3: Addition of the N- [4-methyl-3- (trifluoromethyl)phenyl] group.
Step 4: Finalization with the carboxamide functional group.
The reaction conditions for each step involve specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .
Analyse Chemischer Reaktionen
Probe 2.1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Probe 2.1 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of KOR agonists.
Biology: Helps in understanding the role of KOR in various biological processes.
Medicine: Potential therapeutic applications in pain management and addiction treatment.
Industry: Used in the development of new pharmacological agents targeting KOR.
Wirkmechanismus
The mechanism of action of Probe 2.1 involves its interaction with the κ opioid receptor (KOR). By acting as a biased agonist, it preferentially activates G protein signaling pathways while minimizing βarrestin2 recruitment and downstream ERK1/2 activation. This selective activation leads to specific physiological effects, making it a valuable tool for studying KOR-related pathways and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Probe 2.1 is unique in its ability to selectively bias KOR activation towards G protein signaling. Similar compounds include:
U50488: A non-selective KOR agonist.
Salvinorin A: A natural KOR agonist with different signaling properties.
NorBNI: A selective KOR antagonist.
Compared to these compounds, Probe 2.1 offers a more targeted approach to studying KOR signaling pathways, making it a valuable tool in pharmacological research .
Eigenschaften
Molekularformel |
C24H22F4N2O2 |
---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
(4aR,8S,8aR)-2-(2-fluorophenyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide |
InChI |
InChI=1S/C24H22F4N2O2/c1-14-9-10-16(13-18(14)24(26,27)28)29-22(31)17-6-4-5-15-11-12-30(23(32)21(15)17)20-8-3-2-7-19(20)25/h2-5,7-10,13,15,17,21H,6,11-12H2,1H3,(H,29,31)/t15-,17-,21+/m0/s1 |
InChI-Schlüssel |
LRJGJDKBKCTWKM-HZUJVAHNSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)[C@H]2CC=C[C@@H]3[C@H]2C(=O)N(CC3)C4=CC=CC=C4F)C(F)(F)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC=CC3C2C(=O)N(CC3)C4=CC=CC=C4F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.